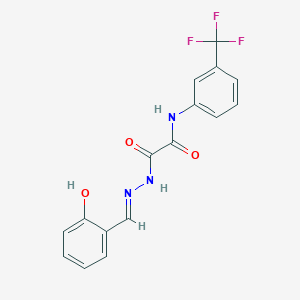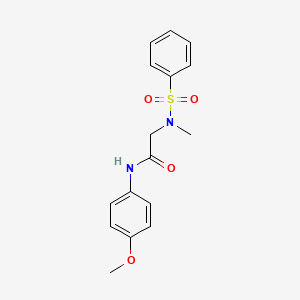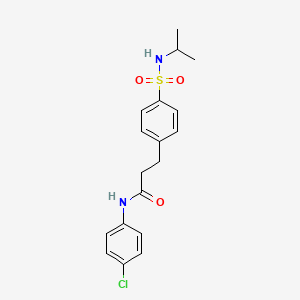![molecular formula C18H19N3O2S B7701933 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide” has a molecular formula of C25H22N2O4S and a molecular weight of 446.52 . It is also known by registry numbers ZINC000009355920 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES representation of the molecule isCOc1ccc(cc1)S(=O)(=O)N(C)c1ccc(cc1)C(=O)Nc1ccc2ccccc2c1 . This indicates the presence of a methoxy group, a benzenesulfonamido group, and a benzamide group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.52 . Its solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the literature I have access to.作用機序
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide inhibits the activity of histone deacetylases by binding to the active site of the enzyme. This results in the acetylation of histones, which leads to changes in gene expression. This compound also induces cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide in lab experiments is that it has a high degree of selectivity for histone deacetylases. This means that it is less likely to have off-target effects compared to other compounds that inhibit histone deacetylases. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic properties of this compound in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of this compound involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride. This compound has been shown to have potential therapeutic properties in the treatment of cancer, as well as anti-inflammatory and neuroprotective properties. While this compound has some limitations in lab experiments, it has several potential future directions for research.
合成法
The synthesis of 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to form the final product, this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide has been shown to have potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-12-7-6-8-13(5-2)15(12)20-16(22)14-9-19-18-21(17(14)23)11(3)10-24-18/h6-10H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMHOIQOGEYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

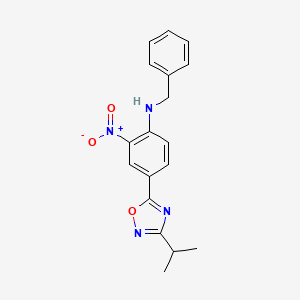
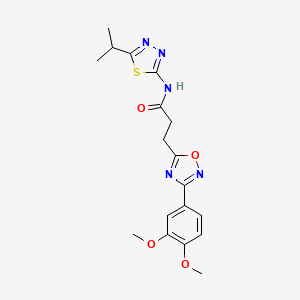
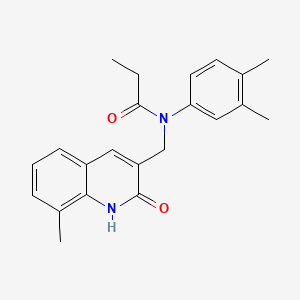

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
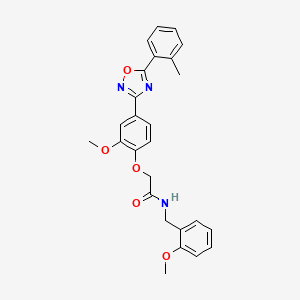
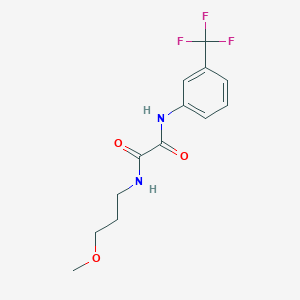
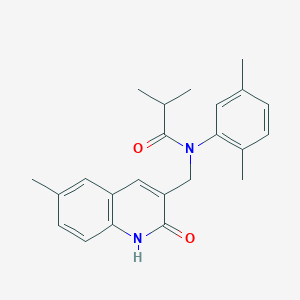
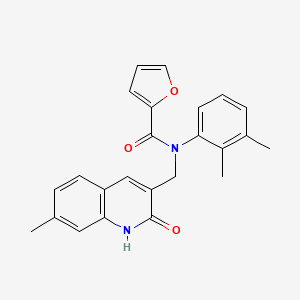
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
